molecular formula C9H17F3N2O2S B7584326 1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine

1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine

Cat. No.: B7584326
M. Wt: 274.31 g/mol
InChI Key: KRVVEAOCQXQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TFP is a piperazine derivative that contains a trifluoromethyl group, which is known to enhance the potency and selectivity of drugs.

Mechanism of Action

The exact mechanism of action of 1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine-containing compounds is not fully understood. However, it is believed that the trifluoromethyl group in this compound enhances the lipophilicity and electron-withdrawing properties of the molecule, which in turn improves its binding affinity to biological targets. This compound-containing compounds have been shown to interact with various biological targets such as DNA, RNA, enzymes, receptors, and ion channels, leading to their modulation or inhibition.
Biochemical and Physiological Effects:
This compound-containing compounds have been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound-containing compounds have been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II. This compound-containing compounds have also been shown to inhibit the replication of HIV by targeting the reverse transcriptase enzyme. This compound-containing compounds have been shown to exhibit antibacterial activity by inhibiting the bacterial cell wall synthesis. This compound-containing compounds have been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine has several advantages for lab experiments. Firstly, this compound is a commercially available compound that can be easily synthesized in large quantities. Secondly, this compound is a stable compound that can be stored for long periods without decomposition. Thirdly, this compound-containing compounds have been shown to exhibit high potency and selectivity, which makes them ideal candidates for drug discovery and development. However, this compound-containing compounds also have some limitations for lab experiments. For example, this compound-containing compounds may exhibit toxicity or side effects, which need to be carefully evaluated. This compound-containing compounds may also exhibit poor solubility or bioavailability, which may limit their use in vivo.

Future Directions

1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine-containing compounds have significant potential for future drug discovery and development. Some possible future directions for this compound-containing compounds are:
1. Design and synthesis of this compound-containing compounds with improved pharmacological properties such as potency, selectivity, and bioavailability.
2. Evaluation of the toxicity and side effects of this compound-containing compounds in vivo.
3. Exploration of the biological targets of this compound-containing compounds and their mode of action.
4. Development of this compound-containing compounds as lead compounds for the treatment of various diseases such as cancer, viral infections, bacterial infections, and inflammatory diseases.
5. Investigation of the structure-activity relationship of this compound-containing compounds to optimize their pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound-containing compounds have been shown to exhibit a wide range of pharmacological activities and have been used as building blocks for the synthesis of various biologically active compounds. This compound-containing compounds have several advantages for lab experiments, but also have some limitations that need to be carefully evaluated. Future research on this compound-containing compounds may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine involves the reaction of 1-ethylsulfonyl-4-piperazine with 1,1,1-trifluoro-2-propanol in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

Scientific Research Applications

1-Ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. This compound-containing compounds have been shown to exhibit a wide range of pharmacological activities such as anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal activities. This compound has also been used as a ligand for the design and synthesis of new drugs targeting various biological targets such as enzymes, receptors, and ion channels.

Properties

IUPAC Name

1-ethylsulfonyl-4-(1,1,1-trifluoropropan-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2S/c1-3-17(15,16)14-6-4-13(5-7-14)8(2)9(10,11)12/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVVEAOCQXQTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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